molecular formula C13H7Cl2FO2 B6364581 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1184070-61-8

5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6364581
CAS RN: 1184070-61-8
M. Wt: 285.09 g/mol
InChI Key: ZQJUCUMADHGTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid (DCFBA) is an organic compound with the molecular formula C7H3Cl2FO2. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DCFBA has a wide range of applications in the scientific research field due to its unique properties. It can be used as a catalyst in organic synthesis, as a reagent in the synthesis of new compounds, and as an inhibitor of certain enzymes. In addition, DCFBA has been used in the study of biochemical and physiological effects on cells and tissues.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is known to interact with certain enzymes, such as cytochrome P450 enzymes, and to inhibit their activity. It is also known to interact with certain receptor proteins, such as the nicotinic acetylcholine receptor, and to modulate its activity. In addition, 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has been found to interact with certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects on cells and tissues. In vitro studies have shown that 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can modulate the activity of certain receptor proteins, such as the nicotinic acetylcholine receptor. In addition, 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has been found to interact with certain proteins involved in the regulation of cell proliferation and apoptosis. In vivo studies have shown that 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% can affect the cardiovascular system, the immune system, and the nervous system.

Advantages and Limitations for Lab Experiments

5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. In addition, it has a wide range of applications in the scientific research field. However, there are some limitations to its use in laboratory experiments. 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has a low solubility in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

There are a number of possible future directions for the use of 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% in scientific research. These include further studies of its effects on the cardiovascular system, the immune system, and the nervous system; studies of its effects on cancer cells; and studies of its potential use as a drug target. In addition, further research into the mechanism of action of 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% may lead to the development of novel therapeutic agents. Finally, further research into the synthesis of 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% may lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including acid-catalyzed rearrangement, reductive amination, and Diels-Alder reaction. The most commonly used synthesis method is the acid-catalyzed rearrangement of 2,5-dichlorophenol with fluorobenzene. In this method, 2,5-dichlorophenol is reacted with fluorobenzene in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% as the main product.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a catalyst in organic synthesis, as a reagent in the synthesis of new compounds, and as an inhibitor of certain enzymes. 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has also been used in studies of biochemical and physiological effects on cells and tissues. For example, 5-(2,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% has been used in studies of the effects of oxidative stress on the human immune system, as well as in studies of the effects of nitric oxide on the cardiovascular system.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-2-3-11(15)9(6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJUCUMADHGTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681164
Record name 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184070-61-8
Record name 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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